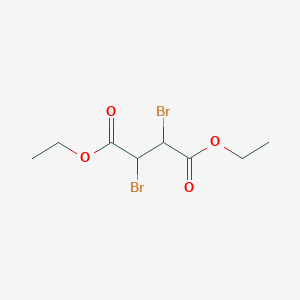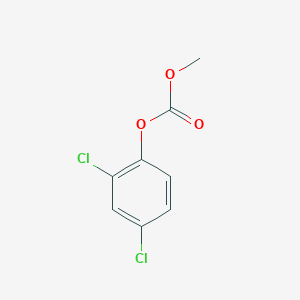
Diethyl 2,3-dibromosuccinate
Übersicht
Beschreibung
Diethyl 2,3-dibromosuccinate is a chemical compound with the molecular formula C8H12Br2O4 . It has an average mass of 331.987 Da and a monoisotopic mass of 329.910217 Da .
Molecular Structure Analysis
The molecular structure of Diethyl 2,3-dibromosuccinate consists of 8 carbon atoms, 12 hydrogen atoms, 2 bromine atoms, and 4 oxygen atoms . It has a density of 1.7±0.1 g/cm3, a boiling point of 290.9±35.0 °C at 760 mmHg, and a flash point of 129.7±25.9 °C .Physical And Chemical Properties Analysis
Diethyl 2,3-dibromosuccinate has several notable physical and chemical properties. It has a density of 1.7±0.1 g/cm3, a boiling point of 290.9±35.0 °C at 760 mmHg, and a flash point of 129.7±25.9 °C . It also has a molar refractivity of 58.0±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 194.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Diethyl 2,3-dibromosuccinate is used in chemical synthesis. It is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .
Component of Titanium–Magnesium Catalysts
Diethyl 2,3-dibromosuccinate is used in the synthesis of Diethyl 2,3-Diisobutylsuccinate, a component of Titanium–Magnesium Catalysts for Propylene Polymerization . This catalyst allows the synthesis of polypropylene with a broad molecular-mass distribution .
Stereoregulating Component
The synthesized diethyl 2,3-diisobutylsuccinate is used as a stereoregulating component of titanium–magnesium catalysts . This allows the synthesis of polypropylene with a high isotacticity index in a high yield .
Production of Polypropylene
Diethyl 2,3-dibromosuccinate is used in the production of polypropylene grades . These grades are required for the industry with a high degree of stereoregularity (isotacticity index >95%) and broad molecular-mass distribution (polydispersity Mw / Mn = 5–9) .
Component of High-Performance Titanium–Magnesium Catalysts
Diethyl 2,3-dibromosuccinate is used as a component of high-performance titanium–magnesium catalysts . These catalysts allow the preparation of stereoregular isotactic polypropylene .
Synthesis of Polymers with Broad Molecular-Mass Distribution
Diethyl 2,3-dibromosuccinate is used in the synthesis of polymers with a broad molecular-mass distribution . This is achieved by using succinate-containing catalysts, which are considered a separate, sixth generation of titanium–magnesium catalysts for propylene polymerization .
Eigenschaften
IUPAC Name |
diethyl 2,3-dibromobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZYAUVCHQDILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289726 | |
| Record name | Diethyl 2,3-dibromosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,3-dibromosuccinate | |
CAS RN |
608-82-2 | |
| Record name | NSC63191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,3-dibromosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3032796.png)

![6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032799.png)

![(Bicyclo[2.2.1]hept-2-yl)methyl acetate](/img/structure/B3032801.png)






![1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene](/img/structure/B3032815.png)

